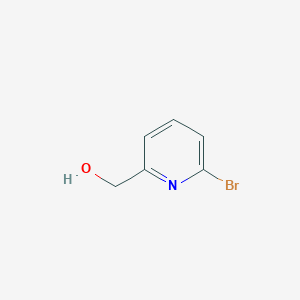











|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([CH2:8]O)[CH:5]=[CH:4][CH:3]=1.[CH2:10]([N:12](CC)CC)C.CS(Cl)(=O)=O.[C-]#N.[K+].C1OCCOCCOCCOCCOCCOC1>CN(C)C=O.O>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][C:10]#[N:12])[CH:5]=[CH:4][CH:3]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC(=N1)CO
|
|
Name
|
|
|
Quantity
|
22.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
9.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
8311 mg
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
14057 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
the entire mixture was extracted with a mixture of 1:1 AcOEt/Hexanes
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude material (23400 mg) was dissolved in acetonitrile (50 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 h
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the crude material was dissolved in AcOEt
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous sodium bicarbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluted with a gradient of 10 to 60% AcOEt/hexanes
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC(=N1)CC#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12290 mg | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |